An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride
Introduction
4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, which marries a piperidine moiety with a guaiacol (2-methoxyphenol) ether linkage, makes it a valuable intermediate and building block in medicinal chemistry.[1][2] The piperidine ring is a ubiquitous scaffold in drug discovery, present in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[3] The hydrochloride salt form of this compound enhances its aqueous solubility and stability, rendering it highly suitable for a variety of applications, from drug formulation to use as an analytical standard.[1][4]
This technical guide provides a comprehensive overview of the core chemical properties of 4-(2-Methoxyphenoxy)piperidine hydrochloride, designed for researchers, scientists, and drug development professionals. It consolidates critical data on its physicochemical characteristics, outlines robust protocols for its synthesis and analysis, and details essential safety and handling information.
Physicochemical and Structural Properties
The fundamental properties of 4-(2-Methoxyphenoxy)piperidine hydrochloride are summarized below. These data are critical for its correct identification, handling, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-Methoxyphenoxy)piperidine hydrochloride | [5] |
| CAS Number | 6024-31-3 | [5] |
| Molecular Formula | C₁₂H₁₇NO₂ · HCl | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 129-130 °C | [6] |
| Solubility | Described as having excellent solubility in water.[1] Piperidine hydrochloride salts generally exhibit high water solubility (>1500 g/L).[7][8] Expected to be soluble in polar organic solvents like ethanol and DMSO.[4][9] | |
| Storage | Store at 0-8 °C in a tightly sealed container, protected from moisture. | [1] |
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for verifying the identity and purity of 4-(2-Methoxyphenoxy)piperidine hydrochloride. The following sections describe the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation and purity confirmation.[10] Spectra should be acquired in a suitable deuterated solvent, such as D₂O, CD₃OD, or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) or the residual solvent peak.[10][11]
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methoxy protons.
-
Aromatic Protons (Ar-H): Four protons in the range of δ 6.8-7.2 ppm, exhibiting a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.
-
Piperidine Protons (C-H):
-
The proton at the ether linkage (CH-O) is expected around δ 4.4-4.6 ppm (multiplet).
-
Protons adjacent to the nitrogen (CH₂-N) will appear as multiplets, likely in the range of δ 3.0-3.5 ppm. The protonation of the nitrogen to form the hydrochloride salt causes a downfield shift for these adjacent protons compared to the free base.[12]
-
The remaining piperidine ring protons (CH₂) will appear as multiplets further upfield, typically between δ 1.8-2.2 ppm.
-
-
Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.
-
Amine Proton (N-H₂⁺): A broad singlet, often exchangeable with D₂O, appearing further downfield. Its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the unique carbon environments in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the methoxy group (C-OCH₃) and the carbon with the piperidine ether linkage (C-O-Pip) will be the most downfield in this region.
-
Piperidine Carbons:
-
The carbon atom with the ether linkage (CH-O) is expected around δ 75-80 ppm.
-
Carbons adjacent to the protonated nitrogen (CH₂-N⁺) will be in the range of δ 45-50 ppm.[13]
-
The other piperidine ring carbons will appear further upfield, around δ 30-35 ppm.
-
-
Methoxy Carbon (OCH₃): A distinct signal around δ 55-56 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is characterized by several key absorption bands.[12][14][15]
-
N-H Stretch: A very broad and strong absorption band from approximately 2400-2800 cm⁻¹, characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt.[12]
-
C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether C-O stretch are expected in the 1220-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the detected species will be the protonated free base.[7][16]
-
Molecular Ion: The ESI mass spectrum will show a prominent base peak corresponding to the free base [M+H]⁺ at m/z 208.1.
-
Key Fragmentation Pathways: The fragmentation of aryloxy piperidines is driven by cleavage of the bonds adjacent to the nitrogen and oxygen atoms.[3][7][13]
-
Loss of the guaiacol moiety via cleavage of the C-O ether bond.
-
Alpha-cleavage of the piperidine ring adjacent to the nitrogen atom.
-
Fragmentation of the aromatic ring, such as the loss of the methoxy group.
-
Synthesis and Purification Workflow
The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride is typically achieved by forming the ether linkage between a guaiacol precursor and a 4-substituted piperidine. The two most prominent and industrially relevant methods are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann condensation.[17][18]
Synthetic Strategy Overview
-
Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction is often preferred due to its milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.[17][18] The reaction couples an alcohol (4-hydroxypiperidine) with an aryl halide or triflate (e.g., 2-bromoanisole) in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol (guaiacol) with an aryl or alkyl halide (e.g., a 4-halopiperidine derivative).[17][19] While effective, it often requires higher temperatures and stoichiometric amounts of copper.[17]
The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Representative Protocol: Buchwald-Hartwig C-O Coupling
This protocol describes a representative lab-scale synthesis. Causality: The choice of an N-Boc protected 4-hydroxypiperidine is a strategic decision to prevent the piperidine nitrogen from competing with the hydroxyl group in the coupling reaction. The Buchwald-Hartwig conditions are selected for their efficiency and functional group tolerance.[20][21]
Step 1: C-O Coupling Reaction
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by 2-bromoanisole (1.1 eq.).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Workup and Purification of Intermediate
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc protected intermediate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 3: Boc-Deprotection and Salt Formation
-
Dissolve the purified intermediate in a suitable solvent such as ethyl acetate or 1,4-dioxane.
-
Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in 1,4-dioxane (e.g., 4M) dropwise until precipitation is complete.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethyl acetate or diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to yield 4-(2-Methoxyphenoxy)piperidine hydrochloride as a white solid.
Quality Control and Purity Analysis
A robust analytical method is essential for ensuring the quality and purity of the synthesized compound. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is standard for this purpose.[1][22][23]
Representative Protocol: RP-HPLC Purity Assay
Causality: RP-HPLC with a C18 column is chosen for its versatility in separating compounds of moderate polarity.[5][24] The aromatic ring in the analyte provides strong UV absorbance, making UV detection highly sensitive.[23] An acidic mobile phase modifier (e.g., phosphoric or formic acid) ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[6][25]
Caption: Workflow for HPLC purity analysis.
HPLC Instrument and Conditions:
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or 50:50 Acetonitrile:Water |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(2-Methoxyphenoxy)piperidine hydrochloride in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the diluent to the same concentration as the standard.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Inject the sample solution.
-
Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][26][27]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[27]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[27]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[27]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
-
Storage and Stability:
-
Store in a tightly closed container in a cool (0-8 °C), dry, and well-ventilated place.[1]
-
The compound is stable under recommended storage conditions.
-
Incompatible with strong oxidizing agents.
-
References
-
P&S Chemicals. (n.d.). Product information, 4-(2-Methoxyphenoxy)piperidine hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. Retrieved from [Link]
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
UCL Discovery. (2014). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
-
ResearchGate. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]
- Ma, D., et al. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. Journal of Organic Chemistry, 71(14), 5268-73.
Sources
- 1. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Piperidine hydrochloride [webbook.nist.gov]
- 15. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
- 16. whitman.edu [whitman.edu]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. scispace.com [scispace.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. ijtsrd.com [ijtsrd.com]
